3-Methoxy-4-(3-methoxypropoxy)aniline

Vue d'ensemble

Description

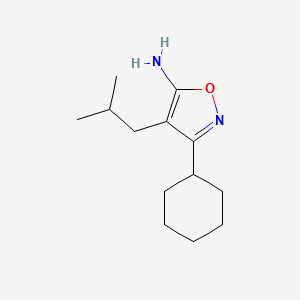

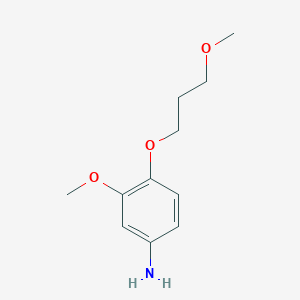

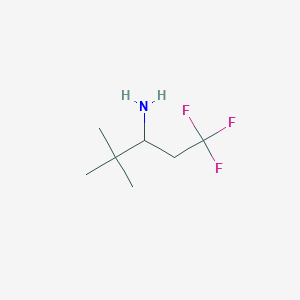

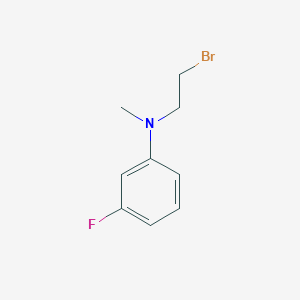

3-Methoxy-4-(3-methoxypropoxy)aniline is a chemical compound with the molecular formula C12H19NO31. It is used in various chemical reactions and has a molecular weight of 211.26 g/mol1.

Synthesis Analysis

The synthesis of 3-Methoxy-4-(3-methoxypropoxy)aniline is not explicitly mentioned in the search results. However, anilines, in general, can undergo N-alkylation with cyclic secondary alkylamines in the presence of a catalyst to yield N-arylpyrrolidines2.Molecular Structure Analysis

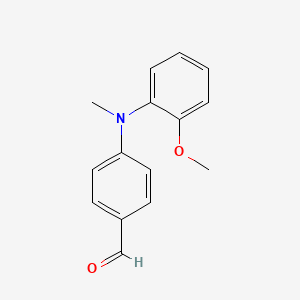

The molecular structure of 3-Methoxy-4-(3-methoxypropoxy)aniline consists of 12 carbon atoms, 19 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms1. The exact structure is not provided in the search results.

Chemical Reactions Analysis

Specific chemical reactions involving 3-Methoxy-4-(3-methoxypropoxy)aniline are not detailed in the search results. However, anilines are known to participate in a variety of chemical reactions, including N-alkylation2.Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Methoxy-4-(3-methoxypropoxy)aniline, such as its melting point, boiling point, and density, are not provided in the search results.Applications De Recherche Scientifique

Environmental and Health Concerns

3-Methoxy-4-(3-methoxypropoxy)aniline and its derivatives, like aniline, are used extensively in industries such as pharmaceuticals and dyes. These compounds pose environmental and health concerns due to their presence in industrial wastewaters and their potential detrimental effects on public health and aquatic species. Various remediation technologies have been investigated to eliminate these compounds from waste streams, with Advanced Oxidation Processes (AOPs) being identified as cost-effective and efficient solutions for treating wastewater containing aniline and its derivatives (Chaturvedi & Katoch, 2020).

Genotoxicity and Carcinogenicity Concerns

The genotoxic and carcinogenic potential of aniline and its derivatives, including 3-Methoxy-4-(3-methoxypropoxy)aniline, has been a subject of study. Research indicates that these compounds, especially their metabolites, may induce chromosomal damage in vitro and, at relatively high dose levels, in vivo. This chromosomal damage could be the explanation for the clastogenic effects observed with high doses/concentrations of aniline. However, it's important to note that the carcinogenic effects in specific organs, like the spleen in rats, are believed to be the endstage of chronic high-dose damage leading to chronic oxidative stress, rather than a direct result of the compound's genotoxicity (Bomhard & Herbold, 2005).

Use in Dye and Hair Dye Industries

Compounds like 3-Methoxy-4-(3-methoxypropoxy)aniline have been used in the dye and hair dye industries. However, certain components of hair dyes, including some that are currently on the market, are considered animal carcinogens based on animal carcinogenicity data. Compounds like 3-amino-4-methoxyaniline, which share structural similarities with 3-Methoxy-4-(3-methoxypropoxy)aniline, are among those of concern still in use. The absorption studies indicate systemic absorption and excretion of these compounds when applied to skin, highlighting the potential health risks associated with their use (Van Duuren, 1980).

Safety And Hazards

The safety and hazards associated with 3-Methoxy-4-(3-methoxypropoxy)aniline are not explicitly mentioned in the search results. It’s always important to handle chemical substances with care and use appropriate safety measures.

Orientations Futures

The future directions for the use and study of 3-Methoxy-4-(3-methoxypropoxy)aniline are not specified in the search results. However, anilines and their derivatives continue to be an area of interest in various fields of chemistry and pharmacology.

Relevant Papers

The search results do not provide specific papers related to 3-Methoxy-4-(3-methoxypropoxy)aniline. For a more comprehensive analysis, it would be beneficial to conduct a thorough literature review using academic databases.

Propriétés

IUPAC Name |

3-methoxy-4-(3-methoxypropoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO3/c1-13-6-3-7-15-10-5-4-9(12)8-11(10)14-2/h4-5,8H,3,6-7,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHGCGUKHCSPCEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCOC1=C(C=C(C=C1)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methoxy-4-(3-methoxypropoxy)aniline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(2-chloro-4-formylphenoxy)ethyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1427958.png)

![[1-(4-methoxyphenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1427969.png)